molecular formula C10H13NO3 B12075992 N-Ethyl-4-hydroxy-2-methoxybenzamide

N-Ethyl-4-hydroxy-2-methoxybenzamide

Cat. No.: B12075992
M. Wt: 195.21 g/mol
InChI Key: LEUMYXJFQTYNBZ-UHFFFAOYSA-N
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Description

N-Ethyl-4-hydroxy-2-methoxybenzamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, characterized by the presence of an ethyl group, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxy-2-methoxybenzamide typically involves the reaction of 4-hydroxy-2-methoxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Ethyl-4-methoxy-2-benzoquinone.

    Reduction: Formation of N-Ethyl-4-hydroxy-2-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-4-hydroxy-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-methoxybenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    N-Ethyl-2-hydroxy-4-methoxybenzamide: Similar structure but with different positioning of the hydroxyl group, leading to variations in chemical properties and applications.

    N-Ethyl-4-hydroxybenzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

N-Ethyl-4-hydroxy-2-methoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzene ring allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-ethyl-4-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C10H13NO3/c1-3-11-10(13)8-5-4-7(12)6-9(8)14-2/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

LEUMYXJFQTYNBZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)O)OC

Origin of Product

United States

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